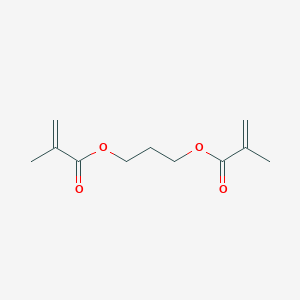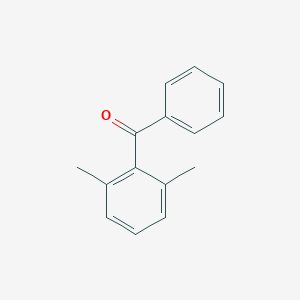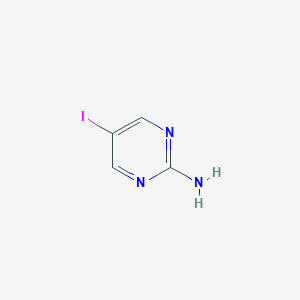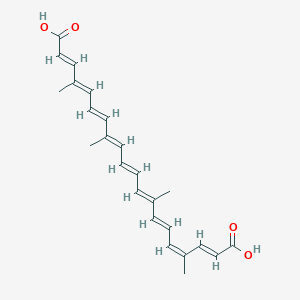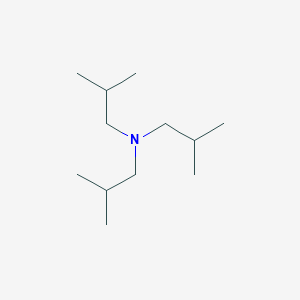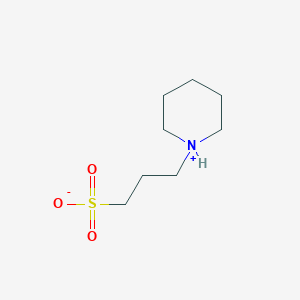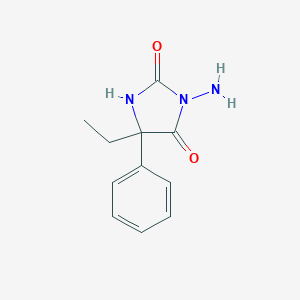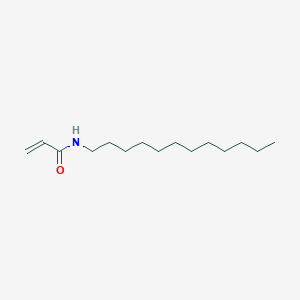
2-苯基丁酸酐
描述
2-Phenylbutyric acid anhydride is an organic compound with the molecular formula C20H22O3 . It exists as a white crystalline solid that exhibits insolubility in water but solubility in organic solvents .
Molecular Structure Analysis
The molecular structure of 2-Phenylbutyric acid anhydride contains a total of 46 bonds. There are 24 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 2 esters (aliphatic), and 1 anhydride .Chemical Reactions Analysis
2-Phenylbutyric acid anhydride finds application as a reagent in organic synthesis and a catalyst in polymerization reactions. It is versatile in its usage as a component in the synthesis of diverse compounds, including heterocyclic compounds, polymers, and small molecules .Physical And Chemical Properties Analysis
2-Phenylbutyric acid anhydride has a molecular weight of 310.39 . It has a refractive index of 1.531 and a density of 1.072 g/mL at 20 °C .科学研究应用
Reagent in Organic Synthesis
2-PBAA is used as a reagent in organic synthesis . It is involved in the formation of new covalent bonds with electrophiles .
Catalyst in Polymerization Reactions
2-PBAA acts as a catalyst in polymerization reactions . It aids in the formation of polymers, which are large molecules made up of repeating subunits .
Synthesis of Heterocyclic Compounds
2-PBAA is used in the synthesis of heterocyclic compounds . These are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen .
Synthesis of Small Molecules
2-PBAA is also used in the synthesis of small molecules . These are low molecular weight organic compounds that are often used in the development of pharmaceuticals .
Development of Bioactive Compounds
2-PBAA has played a role in the development of bioactive compounds, such as anti-inflammatory agents and antifungal agents . These are substances that have a biological effect on living organisms .
Intermediate in Organic Synthesis
Functionally, 2-PBAA acts as an intermediate in organic synthesis . It is used in the production of other chemicals .
Nucleophile in Organic Reactions
2-PBAA also functions as a nucleophile, engaging in reactions with electrophiles to form new covalent bonds .
Anhydride Properties
2-PBAA exhibits anhydride properties, allowing for reactions with alcohols to yield esters . This makes it useful in a variety of chemical reactions .
作用机制
Target of Action
2-Phenylbutyric acid anhydride is a derivative of 2-Phenylbutyric acid It is known that 2-phenylbutyric acid demonstrates a number of cellular and biological effects, such as relieving inflammation and acting as a chemical chaperone .
Mode of Action
It is known that 2-phenylbutyric acid, from which it is derived, acts as a chemical chaperone . This suggests that 2-Phenylbutyric acid anhydride may interact with its targets to modulate their function, potentially influencing cellular processes such as inflammation.
Biochemical Pathways
Given its potential role as a chemical chaperone , it may be involved in protein folding and other related cellular processes.
Result of Action
It is known that 2-phenylbutyric acid, from which it is derived, has several cellular and biological effects, such as relieving inflammation . This suggests that 2-Phenylbutyric acid anhydride may have similar effects.
安全和危害
属性
IUPAC Name |
2-phenylbutanoyl 2-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-3-17(15-11-7-5-8-12-15)19(21)23-20(22)18(4-2)16-13-9-6-10-14-16/h5-14,17-18H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVCQWBTTHDUQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OC(=O)C(CC)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10934362 | |
| Record name | 2-Phenylbutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylbutyric acid anhydride | |
CAS RN |
1519-21-7 | |
| Record name | Benzeneacetic acid, α-ethyl-, 1,1′-anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1519-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenylbutyric anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001519217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylbutanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10934362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenylbutyric anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.709 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-Phenylbutyric acid anhydride differentiate between enantiomers of chiral amines?
A1: 2-Phenylbutyric acid anhydride acts as an acylating agent, reacting with chiral amines to form diastereomeric esters. The key to enantiomer differentiation lies in the kinetic resolution process. This means the reaction proceeds at different rates for each enantiomer of the amine, resulting in an excess of one unreacted enantiomer.
Q2: How does the reaction medium affect the enantioselectivity of 2-Phenylbutyric acid anhydride towards α-substituted benzylamine?
A: The research in [] highlights a striking difference in enantioselectivity depending on the reaction medium:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



